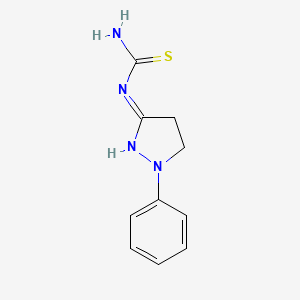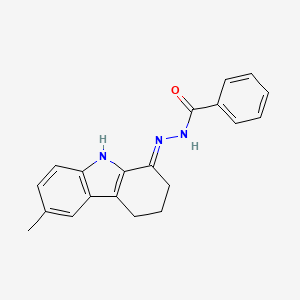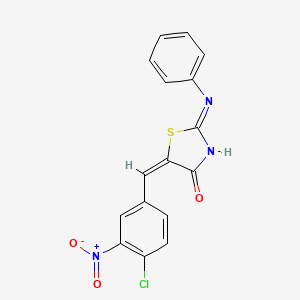![molecular formula C14H17N5O2 B3726815 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B3726815.png)
6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one
描述
6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one, also known as SU11654, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the focus of several scientific research studies in recent years.
作用机制
The mechanism of action of 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one involves the inhibition of several protein kinases that are involved in the growth and proliferation of cancer cells. These kinases include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these kinases, 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one have been extensively studied in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Additionally, 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one in lab experiments is its specificity for certain protein kinases. This allows researchers to study the effects of inhibiting these kinases in cancer cells without affecting other cellular processes. However, one limitation of using 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in culture.
未来方向
There are several future directions for research on 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one. One area of interest is the development of more potent and selective inhibitors of the protein kinases targeted by 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one. Additionally, researchers are interested in studying the effects of 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in studying the effects of 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one in clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in cancer treatment. Its mechanism of action involves the inhibition of several protein kinases that are involved in the growth and proliferation of cancer cells. While there are advantages and limitations to using 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one in lab experiments, there are several future directions for research on this compound, including the development of more potent and selective inhibitors and the study of its effects in clinical trials.
科学研究应用
6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in the growth and proliferation of cancer cells. In preclinical studies, 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one has been shown to inhibit the growth of several types of cancer cells, including leukemia, breast cancer, and ovarian cancer.
属性
IUPAC Name |
6-methyl-3-(4-morpholin-4-ylanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10-13(20)16-14(18-17-10)15-11-2-4-12(5-3-11)19-6-8-21-9-7-19/h2-5H,6-9H2,1H3,(H2,15,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKNFFPJWMJRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-{[4-(morpholin-4-yl)phenyl]amino}-1,2,4-triazin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-hydroxy-3-methoxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3726744.png)
![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3726747.png)


![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3726752.png)

![(3Z)-1H-indole-2,3-dione 3-({(2E,5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone)](/img/structure/B3726775.png)

![N-(3-acetylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3726788.png)
![2-hydroxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3726799.png)
![2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3726807.png)
![4-ethoxy-N-{3-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B3726823.png)